AX-15836: A Potent and Selective ERK5 Inhibitor for Preclinical Research
AX-15836: A Potent and Selective ERK5 Inhibitor for Preclinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Extracellular signal-regulated kinase 5 (ERK5), also known as big MAP kinase 1 (BMK1), is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. The MEK5-ERK5 pathway is implicated in a variety of cellular processes, including proliferation, survival, and differentiation, and its dysregulation has been linked to the progression of various cancers. AX-15836 has emerged as a highly potent and selective small-molecule inhibitor of ERK5, serving as a critical tool for elucidating the biological functions of ERK5 kinase activity. This technical guide provides a comprehensive overview of AX-15836, including its biochemical and cellular activities, detailed experimental protocols for its use, and a visual representation of the associated signaling pathways and experimental workflows.
Introduction to AX-15836
AX-15836 is a potent and selective, ATP-competitive inhibitor of ERK5. Its high selectivity distinguishes it from first-generation ERK5 inhibitors, such as XMD8-92, which also exhibit off-target effects on bromodomain-containing proteins (BRDs). The specificity of AX-15836 allows for a more precise investigation of the catalytic-dependent functions of ERK5 in cellular processes.
Quantitative Data
The following tables summarize the key quantitative data for AX-15836, providing a clear comparison of its biochemical and cellular potency and selectivity.
Table 1: Biochemical and Cellular Potency of AX-15836
| Parameter | Value | Notes |
| IC50 (ERK5) | 8 nM | In vitro biochemical kinase assay.[1][2] |
| Intracellular Potency | 4–9 nM | Measured across various cell types including PBMCs, endothelial cells, and cancer cell lines.[1] |
| EC50 (Cytokine Suppression) | >10 µM | Ineffective at suppressing inflammatory cytokine response, indicating selectivity over pathways inhibited by dual ERK5/BRD inhibitors.[1][3] |
Table 2: Selectivity Profile of AX-15836
| Target | Value | Notes |
| Kinase Selectivity | >1,000-fold | Profiled against a panel of over 200 kinases.[1] |
| BRD4 Kd | 3,600 nM | Demonstrates high selectivity for ERK5 over the bromodomain-containing protein BRD4.[1] |
Signaling Pathways and Mechanism of Action
The MEK5-ERK5 signaling pathway is a critical regulator of cellular function. Its activation and the mechanism of inhibition by AX-15836 are depicted below.
Caption: MEK5-ERK5 signaling cascade and the inhibitory action of AX-15836.
Experimental Protocols
This section provides detailed methodologies for key experiments involving AX-15836.
In Vitro ERK5 Kinase Assay (Radiometric)
This assay measures the direct inhibitory effect of AX-15836 on ERK5 kinase activity.
Materials:
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Active recombinant human ERK5 (e.g., Sigma-Aldrich SRP5242)
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Myelin Basic Protein (MBP) as a substrate
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Kinase Assay Buffer (25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
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ATP solution (10 mM stock)
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γ-³³P-ATP
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AX-15836 (dissolved in DMSO)
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P81 phosphocellulose paper
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1% phosphoric acid
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Scintillation counter
Procedure:
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Prepare a kinase solution by diluting active ERK5 in Kinase Dilution Buffer (Kinase Assay Buffer with 50 ng/µl BSA).
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Prepare serial dilutions of AX-15836 in DMSO, and then dilute further in Kinase Assay Buffer.
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In a reaction tube, combine the diluted ERK5 solution and the AX-15836 dilution (or DMSO for control). Incubate for 10 minutes at room temperature.
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Prepare the substrate solution containing MBP.
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Prepare the ATP mixture by combining cold ATP and γ-³³P-ATP in Kinase Assay Buffer.
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Initiate the kinase reaction by adding the ATP mixture to the ERK5 and inhibitor solution, followed by the addition of the MBP substrate. The final reaction volume is typically 25-50 µl.
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Incubate the reaction at 30°C for 15-30 minutes.
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Stop the reaction by spotting 20 µl of the reaction mixture onto a P81 phosphocellulose paper strip.
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Wash the P81 strips three times for 10 minutes each in 1% phosphoric acid to remove unincorporated γ-³³P-ATP.
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Air dry the P81 strips and measure the incorporated radioactivity using a scintillation counter.
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Calculate the percentage of inhibition relative to the DMSO control to determine the IC50 value of AX-15836.
Caption: Workflow for a radiometric in vitro ERK5 kinase assay.
Cellular Assay for ERK5 Phosphorylation (In-Cell Western)
This assay quantifies the inhibition of growth factor-induced ERK5 phosphorylation in a cellular context.
Materials:
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HeLa cells (or other suitable cell line)
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96-well microplate (black-walled for fluorescence)
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Complete growth medium (e.g., DMEM with 10% FBS)
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Serum-free medium
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Epidermal Growth Factor (EGF)
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AX-15836 (dissolved in DMSO)
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4% Paraformaldehyde (PFA) in PBS for fixation
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Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
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Blocking Buffer (e.g., Intercept (PBS) Blocking Buffer)
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Primary antibodies:
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Rabbit anti-phospho-ERK5 (detects activated ERK5)
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Mouse anti-total-ERK5 (for normalization)
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Fluorescently-labeled secondary antibodies:
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IRDye® 800CW Goat anti-Rabbit IgG
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IRDye® 680RD Goat anti-Mouse IgG
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Imaging system capable of detecting fluorescence in the 700 nm and 800 nm channels (e.g., LI-COR Odyssey)
Procedure:
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Seed HeLa cells in a 96-well plate at a density that will result in a confluent monolayer after 24-48 hours.
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Once confluent, starve the cells in serum-free medium for 16-24 hours.
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Pre-treat the cells with various concentrations of AX-15836 (or DMSO for control) for 1-2 hours at 37°C.
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Stimulate the cells with EGF (e.g., 50 ng/mL) for 5-10 minutes at 37°C.
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Immediately fix the cells by adding 4% PFA for 20 minutes at room temperature.
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Wash the cells three times with PBS.
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Permeabilize the cells with Permeabilization Buffer for 20 minutes at room temperature.
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Wash the cells three times with PBS.
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Block the cells with Blocking Buffer for 1.5 hours at room temperature.
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Incubate the cells with a cocktail of primary antibodies (anti-phospho-ERK5 and anti-total-ERK5) diluted in antibody dilution buffer overnight at 4°C.[4]
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Wash the cells five times with wash buffer (e.g., PBS with 0.1% Tween-20).
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Incubate the cells with a cocktail of fluorescently-labeled secondary antibodies diluted in antibody dilution buffer for 1 hour at room temperature, protected from light.[5]
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Wash the cells five times with wash buffer.
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Scan the plate using a two-channel imaging system.
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Quantify the fluorescence intensity for both channels. The phospho-ERK5 signal (800 nm) is normalized to the total-ERK5 signal (700 nm) to determine the extent of inhibition.
Caption: Workflow for an In-Cell Western assay to measure ERK5 phosphorylation.
Conclusion
AX-15836 is a valuable chemical probe for investigating the kinase-dependent functions of ERK5. Its high potency and selectivity make it a superior tool compared to earlier, less specific inhibitors. The experimental protocols provided in this guide offer a starting point for researchers to utilize AX-15836 in their studies of the MEK5-ERK5 signaling pathway and its role in health and disease. As with any inhibitor, it is crucial to include appropriate controls and to consider potential context-dependent effects in experimental design and data interpretation.
